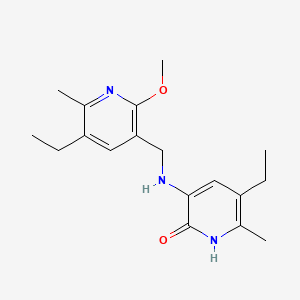

L-702007

Description

Properties

CAS No. |

139547-89-0 |

|---|---|

Molecular Formula |

C18H25N3O2 |

Molecular Weight |

315.4 g/mol |

IUPAC Name |

5-ethyl-3-[(5-ethyl-2-methoxy-6-methyl-3-pyridinyl)methylamino]-6-methyl-1H-pyridin-2-one |

InChI |

InChI=1S/C18H25N3O2/c1-6-13-8-15(18(23-5)21-12(13)4)10-19-16-9-14(7-2)11(3)20-17(16)22/h8-9,19H,6-7,10H2,1-5H3,(H,20,22) |

InChI Key |

IUKVADMYSQZSIH-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC(=C(N=C1C)OC)CNC2=CC(=C(NC2=O)C)CC |

Appearance |

Solid powder |

Other CAS No. |

139547-89-0 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

3-(N-((5-ethyl-2-methoxy-6-methyl-3-pyridyl)methyl)amino)-5-ethyl-6-methylpyridin-2(1H)-one 5-EMMPO L 702007 L-702007 |

Origin of Product |

United States |

Foundational & Exploratory

L-701,324: A Deep Dive into its Antagonistic Action at the NMDA Receptor Glycine Site

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanism of action of L-701,324, a potent and selective antagonist of the N-methyl-D-aspartate (NMDA) receptor. We will delve into its binding characteristics, functional effects on receptor activity, and the experimental methodologies used to elucidate its pharmacological profile.

Core Mechanism of Action: Competitive Antagonism at the Glycine Co-agonist Site

The N-methyl-D-aspartate (NMDA) receptor, a crucial component of excitatory neurotransmission in the central nervous system, requires the binding of both glutamate and a co-agonist, typically glycine or D-serine, for activation. L-701,324 exerts its inhibitory effect by acting as a competitive antagonist at the glycine binding site on the GluN1 subunit of the NMDA receptor. This means that L-701,324 directly competes with glycine and D-serine for the same binding pocket. By occupying this site, L-701,324 prevents the conformational changes necessary for ion channel opening, even in the presence of the primary agonist, glutamate. This ultimately leads to a reduction in the influx of calcium and sodium ions through the NMDA receptor channel, thereby dampening neuronal excitation.

Biochemical and electrophysiological studies have confirmed that L-701,324 is a "full" antagonist, meaning it possesses no intrinsic agonist activity and can completely abolish NMDA receptor-mediated currents in the presence of saturating concentrations of NMDA and glycine[1].

Quantitative Analysis of L-701,324 Affinity and Potency

The affinity and potency of L-701,324 have been quantified through various experimental paradigms, including radioligand binding assays and electrophysiological recordings. The data consistently demonstrate its high affinity for the glycine site of the NMDA receptor.

| Parameter | Value | Species/Preparation | Method | Reference |

| IC50 | 2 nM | Rat brain membranes | Radioligand Binding Assay | [2] |

| Kb | 19 nM | Rat cultured cortical neurons | Electrophysiology (Whole-cell voltage clamp) | [1] |

| mKI | 0.005 µM (5 nM) | Human recombinant NR1a/NR2A subunits | Electrophysiology (Whole-cell voltage clamp) | [1] |

| mKI | 0.005 µM (5 nM) | Human recombinant NR1a/NR2B subunits | Electrophysiology (Whole-cell voltage clamp) | [1] |

Note: While a formal Schild analysis to determine the pA2 value was not explicitly found in the reviewed literature, the provided Kb and mKI values serve as robust indicators of the antagonist's affinity. The Kb (dissociation constant of a competitive antagonist determined by the Schild equation) and mKI (microscopic inhibition constant) are closely related to the pA2 value and confirm the potent, competitive nature of L-701,324.

Subunit Selectivity

Studies on recombinant NMDA receptors have shown that L-701,324 does not exhibit significant selectivity between receptors containing different GluN2 subunits. Specifically, its affinity for human recombinant NMDA receptors composed of NR1a/NR2A and NR1a/NR2B subunits was found to be identical[1]. This suggests that L-701,324's antagonistic action is primarily determined by its interaction with the glycine binding site on the GluN1 subunit, which is common to all NMDA receptor subtypes.

Functional Effects In Vitro and In Vivo

The antagonistic action of L-701,324 at the NMDA receptor translates to significant functional effects both in isolated neuronal preparations and in vivo.

-

Inhibition of NMDA-Evoked Depolarizations: In vivo studies in rats have demonstrated that L-701,324 dose-dependently inhibits depolarizations evoked by the direct application of NMDA. An intravenous dose of 10 mg/kg was shown to reduce these responses by 50% for at least 3 hours[3].

-

Ethanol-like Discriminative Stimuli: In animal models, L-701,324 has been shown to produce discriminative stimuli similar to those of ethanol. A complete substitution for the ethanol stimulus was observed at a dose of 7.5 mg/kg in rats[4]. This suggests an overlap in the neurochemical pathways modulated by L-701,324 and ethanol, likely involving the NMDA receptor system.

Experimental Protocols

Radioligand Binding Assay (for IC50 Determination)

This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC50) of L-701,324.

Objective: To measure the concentration of L-701,324 required to inhibit 50% of the specific binding of a radiolabeled ligand to the glycine site of the NMDA receptor in rat brain membranes.

Materials:

-

Rat brain tissue

-

Homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Radiolabeled ligand specific for the glycine site (e.g., [3H]glycine or a specific radiolabeled antagonist)

-

L-701,324 at various concentrations

-

Non-specific binding control (a high concentration of a known glycine site ligand, e.g., unlabeled glycine)

-

Glass fiber filters

-

Scintillation fluid

-

Scintillation counter

Procedure:

-

Membrane Preparation: Homogenize rat brain tissue in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in fresh buffer. Determine the protein concentration of the membrane preparation.

-

Binding Assay: In a multi-well plate, combine the membrane preparation, the radiolabeled ligand at a fixed concentration, and varying concentrations of L-701,324.

-

Incubation: Incubate the mixture at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium.

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the L-701,324 concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Whole-Cell Voltage-Clamp Electrophysiology (for Kb and mKI Determination)

This protocol describes the methodology used to functionally characterize the antagonistic properties of L-701,324 on cultured neurons or cells expressing recombinant NMDA receptors.

Objective: To determine the functional inhibition constant (Kb or mKI) of L-701,324 by measuring its effect on NMDA-evoked currents.

Materials:

-

Cultured neurons (e.g., rat cortical neurons) or a cell line expressing specific NMDA receptor subunits (e.g., HEK293 cells)

-

Patch-clamp setup (amplifier, micromanipulators, perfusion system)

-

External solution (containing physiological ion concentrations)

-

Internal solution (for the patch pipette)

-

NMDA and glycine solutions

-

L-701,324 solutions at various concentrations

Procedure:

-

Cell Preparation: Culture neurons or transfected cells on coverslips suitable for electrophysiological recording.

-

Patch-Clamp Recording: Establish a whole-cell patch-clamp configuration on a selected cell. Clamp the cell at a negative holding potential (e.g., -60 mV).

-

Eliciting NMDA Currents: Perfuse the cell with an external solution containing a fixed concentration of NMDA and a co-agonist (glycine).

-

Antagonist Application: Apply increasing concentrations of L-701,324 in the presence of the agonists.

-

Data Acquisition: Record the inward currents elicited by NMDA receptor activation in the absence and presence of different concentrations of L-701,324.

-

Data Analysis:

-

Measure the peak amplitude of the NMDA-evoked currents at each antagonist concentration.

-

Construct a dose-response curve by plotting the fractional inhibition of the current against the L-701,324 concentration.

-

Fit the data to the appropriate equation (e.g., the Gaddum equation for competitive antagonism) to calculate the Kb or mKI value.

-

Visualizing the Mechanism and Workflows

To further clarify the concepts discussed, the following diagrams illustrate the NMDA receptor signaling pathway, the mechanism of L-701,324 action, and the experimental workflows.

Caption: NMDA Receptor Signaling and L-701,324 Inhibition.

References

- 1. Electrophysiological characterisation of the antagonist properties of two novel NMDA receptor glycine site antagonists, L-695,902 and L-701,324 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Effects of L-701,324, a high-affinity antagonist at the N-methyl-D-aspartate (NMDA) receptor glycine site, on the rat electroencephalogram - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The NMDA/glycine receptor antagonist, L-701,324, produces discriminative stimuli similar to those of ethanol - PubMed [pubmed.ncbi.nlm.nih.gov]

L-701,324: A Comprehensive Technical Review of its Binding Affinity for the NMDA Receptor Glycine Site

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding affinity of L-701,324, a potent and selective antagonist for the glycine modulatory site on the N-methyl-D-aspartate (NMDA) receptor. The document collates quantitative binding data, details relevant experimental methodologies, and presents visual diagrams of the associated signaling pathway and experimental workflows to facilitate a comprehensive understanding of its pharmacological profile.

Quantitative Binding Affinity Data

L-701,324 exhibits a high affinity for the glycine site of the NMDA receptor. The inhibitory potency of this compound is well-documented, with a key value reported for its interaction with rat brain membranes.

| Compound | Parameter | Value | Species | Tissue | Reference |

| L-701,324 | IC50 | 2 nM | Rat | Brain Membranes | [1] |

Table 1: Binding Affinity of L-701,324 for the NMDA Receptor Glycine Site. The IC50 value represents the concentration of L-701,324 required to inhibit 50% of the binding of a radiolabeled ligand to the glycine site.

Experimental Protocols

The determination of the binding affinity of L-701,324 for the NMDA receptor glycine site is typically achieved through competitive radioligand binding assays. The following is a generalized protocol based on standard methodologies in the field.

Competitive Radioligand Binding Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of L-701,324 at the NMDA receptor glycine site by measuring its ability to displace a known radiolabeled ligand.

Materials:

-

Biological Sample: Crude mitochondrial fraction prepared from rat forebrain tissue, containing NMDA receptors.

-

Radioligand: A high-affinity radiolabeled antagonist for the glycine site, such as [³H]L-689,560.

-

Test Compound: L-701,324.

-

Assay Buffer: Typically a Tris-HCl buffer at a physiological pH.

-

Filtration Apparatus: A cell harvester to separate bound and free radioligand.

-

Scintillation Counter: To measure the radioactivity of the bound radioligand.

Procedure:

-

Membrane Preparation: Rat forebrains are homogenized in a suitable buffer and subjected to centrifugation to isolate the crude mitochondrial fraction, which is then washed and stored frozen until use.

-

Assay Setup: The assay is performed in microtiter plates. To each well, the following are added in order:

-

Assay buffer.

-

A range of concentrations of the unlabeled test compound, L-701,324.

-

A fixed concentration of the radiolabeled ligand (e.g., [³H]L-689,560).

-

The prepared rat brain membranes.

-

-

Incubation: The plates are incubated, typically at room temperature for a duration sufficient to reach binding equilibrium.

-

Termination and Filtration: The binding reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. This step separates the membrane-bound radioligand from the free radioligand in the solution. The filters are then washed with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Radioactivity Measurement: The filters are placed in scintillation vials with a scintillation cocktail, and the amount of radioactivity is quantified using a liquid scintillation counter.

-

Data Analysis: The data are analyzed to determine the concentration of L-701,324 that inhibits 50% of the specific binding of the radioligand (the IC50 value). Specific binding is calculated as the difference between total binding (in the absence of a competitor) and non-specific binding (in the presence of a saturating concentration of a known non-radioactive ligand for the glycine site). The IC50 value is then determined by non-linear regression analysis of the competition curve.

Visualizations: Signaling Pathways and Experimental Workflows

To further elucidate the context and methodology of L-701,324's interaction with the NMDA receptor, the following diagrams are provided.

References

L-701,324: A Technical Guide to its Solubility in Organic Solvents and Role in NMDA Receptor Signaling

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of L-701,324, a potent and selective antagonist of the glycine co-agonist site on the N-methyl-D-aspartate (NMDA) receptor. A comprehensive understanding of its solubility is critical for its application in preclinical and clinical research, particularly in the development of novel therapeutics for neurological and psychiatric disorders. This document outlines standardized experimental protocols for determining the solubility of L-701,324 in dimethyl sulfoxide (DMSO) and other common organic solvents. Furthermore, it elucidates the compound's mechanism of action through detailed signaling pathway diagrams.

Core Data Presentation: Solubility of L-701,324

Table 1: Kinetic Solubility of L-701,324

| Solvent | Temperature (°C) | Method | Apparent Solubility (µg/mL) |

| DMSO | 25 | Nephelometry | Data to be determined |

| Ethanol | 25 | Nephelometry | Data to be determined |

| Methanol | 25 | Nephelometry | Data to be determined |

| Acetonitrile | 25 | Nephelometry | Data to be determined |

| PBS (pH 7.4) | 25 | Nephelometry | Data to be determined |

Table 2: Thermodynamic Solubility of L-701,324

| Solvent | Temperature (°C) | Method | Equilibrium Solubility (µg/mL) |

| DMSO | 25 | Shake-Flask | Data to be determined |

| Ethanol | 25 | Shake-Flask | Data to be determined |

| Methanol | 25 | Shake-Flask | Data to be determined |

| Acetonitrile | 25 | Shake-Flask | Data to be determined |

| Water | 25 | Shake-Flask | Data to be determined |

Experimental Protocols

The following are detailed methodologies for determining the kinetic and thermodynamic solubility of L-701,324.

Protocol 1: Kinetic Solubility Determination via Nephelometry

This high-throughput method assesses the apparent solubility of a compound from a DMSO stock solution.

Materials:

-

L-701,324 powder

-

Dimethyl sulfoxide (DMSO), analytical grade

-

Phosphate-buffered saline (PBS), pH 7.4

-

96-well microtiter plates

-

Nephelometer (light-scattering plate reader)

-

Automated liquid handler or multichannel pipettes

Procedure:

-

Stock Solution Preparation: Prepare a 10 mM stock solution of L-701,324 in 100% DMSO. Ensure complete dissolution by vortexing or brief sonication.

-

Serial Dilution: In a 96-well plate, perform a serial dilution of the L-701,324 stock solution with DMSO to create a range of concentrations (e.g., from 10 mM down to 0.1 µM).

-

Addition to Aqueous Buffer: Transfer a small, fixed volume (e.g., 2 µL) of each concentration from the DMSO plate to a corresponding well in a new 96-well plate containing a larger volume (e.g., 98 µL) of PBS (pH 7.4). This results in a final DMSO concentration of 2%.

-

Incubation: Incubate the plate at room temperature (approximately 25°C) for a defined period, typically 1 to 2 hours, with gentle shaking.

-

Measurement: Measure the light scattering of each well using a nephelometer. The point at which a significant increase in light scattering is observed indicates the concentration at which the compound precipitates, thus defining its kinetic solubility.[1][2][3][4]

Protocol 2: Thermodynamic Solubility Determination via the Shake-Flask Method

This "gold standard" method determines the equilibrium solubility of a compound.

Materials:

-

L-701,324 powder

-

Selected organic solvents (e.g., DMSO, ethanol, methanol) and water

-

Glass vials with screw caps

-

Orbital shaker or rotator in a temperature-controlled environment

-

Centrifuge

-

High-performance liquid chromatography (HPLC) system with a suitable column and UV detector

Procedure:

-

Sample Preparation: Add an excess amount of L-701,324 powder to a series of vials, each containing a known volume of a specific solvent. The presence of undissolved solid is crucial.

-

Equilibration: Tightly cap the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25°C). Agitate the samples for a sufficient duration (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to permit the sedimentation of excess solid. Alternatively, centrifuge the vials at a high speed to pellet the undissolved compound.

-

Sample Analysis: Carefully collect an aliquot of the supernatant, ensuring no solid material is transferred. Dilute the supernatant with a suitable mobile phase and analyze the concentration of dissolved L-701,324 using a validated HPLC method.

-

Quantification: Determine the concentration of L-701,324 in the original supernatant by comparing the peak area from the HPLC chromatogram to a standard curve of known concentrations. This concentration represents the thermodynamic solubility.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanism of action of L-701,324 and a typical experimental workflow for solubility determination.

Concluding Remarks

The methodologies and frameworks provided in this guide are intended to equip researchers with the necessary tools to thoroughly characterize the solubility of L-701,324. Accurate solubility data is fundamental for ensuring the reliability of in vitro and in vivo experimental results and is a cornerstone of successful drug development. The elucidation of its inhibitory action on the NMDA receptor signaling pathway underscores its potential as a valuable research tool and therapeutic candidate.

References

In Vitro Characterization of L-701,324: A Glycine Antagonist at the NMDA Receptor

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the in vitro pharmacological characteristics of L-701,324, a potent and selective antagonist of the glycine co-agonist site on the N-methyl-D-aspartate (NMDA) receptor. The document details its binding affinity, functional antagonism, and the experimental protocols used for its characterization, offering valuable insights for professionals in neuroscience research and drug development.

Quantitative Pharmacological Data

The following table summarizes the key quantitative data for L-701,324 in comparison to other notable glycine site antagonists. This data highlights the compound's high affinity and potency.

| Compound | Assay Type | Preparation | Value | Units | Reference |

| L-701,324 | Radioligand Binding (IC50) | Rat brain membranes | 2 | nM | [1][2] |

| L-701,324 | Electrophysiology (Kb) | Rat cultured cortical neurones | 19 | nM | [3] |

| L-701,324 | Electrophysiology (mKI) | Human recombinant NR1a/NR2A receptors | 0.005 | µM | [3] |

| L-701,324 | Electrophysiology (mKI) | Human recombinant NR1a/NR2B receptors | 0.005 | µM | [3] |

| L-695,902 | Electrophysiology (Kb) | Rat cultured cortical neurones | 2.6 | µM | [3] |

| L-695,902 | Electrophysiology (mKI) | Human recombinant NR1a/NR2A receptors | 4.37 | µM | [3] |

| L-695,902 | Electrophysiology (mKI) | Human recombinant NR1a/NR2B receptors | 3.7 | µM | [3] |

| 7-Chlorokynurenic acid (7-CKA) | Radioligand Binding (IC50) | N/A | 0.56 | µM |

Mechanism of Action

L-701,324 acts as a potent and selective antagonist at the glycine co-agonist binding site on the NMDA receptor.[1][4][5] The NMDA receptor, a crucial component of excitatory neurotransmission in the brain, requires the binding of both glutamate and a co-agonist, typically glycine or D-serine, for activation.[6] L-701,324 competitively binds to the glycine site, thereby preventing the co-agonist from binding and, consequently, inhibiting the opening of the ion channel.[3] Electrophysiological studies have demonstrated that L-701,324 is a "full" antagonist, meaning it is devoid of any intrinsic activity and can completely abolish the inward currents mediated by NMDA receptor activation.[3] A key characteristic of L-701,324's high affinity is its exceptionally slow dissociation rate from the receptor.[3]

Experimental Protocols

Detailed methodologies for the key in vitro experiments used to characterize L-701,324 are provided below.

Radioligand Binding Assay

This assay is used to determine the binding affinity of L-701,324 to the glycine site of the NMDA receptor in a competitive manner.

Materials:

-

Rat brain cortices

-

Homogenization Buffer: 50 mM Tris-HCl, pH 7.4

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4

-

Radioligand: [3H]MDL 105,519 (a potent glycine site antagonist)

-

Non-specific binding control: 1 mM Glycine

-

L-701,324 and other test compounds

-

Glass fiber filters

-

Scintillation cocktail

-

Liquid scintillation counter

Protocol:

-

Membrane Preparation:

-

Homogenize rat brain cortices in ice-cold homogenization buffer.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.

-

Centrifuge the resulting supernatant at 40,000 x g for 20 minutes at 4°C.

-

Resuspend the pellet in fresh homogenization buffer and repeat the centrifugation step three more times to wash the membranes.

-

Resuspend the final pellet in assay buffer and determine the protein concentration using a standard method (e.g., Bradford assay).

-

-

Binding Assay:

-

In a 96-well plate, add the following to each well in triplicate:

-

50 µL of assay buffer (for total binding) or 1 mM glycine (for non-specific binding) or various concentrations of L-701,324.

-

50 µL of [3H]MDL 105,519 at a final concentration near its Kd.

-

100 µL of the prepared brain membrane homogenate (typically 100-200 µg of protein).

-

-

Incubate the plate at 4°C for 30 minutes.

-

-

Filtration and Counting:

-

Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters under vacuum.

-

Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and allow to equilibrate.

-

Measure the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the L-701,324 concentration.

-

Determine the IC50 value (the concentration of L-701,324 that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

-

Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Whole-Cell Voltage-Clamp Electrophysiology

This technique is employed to functionally assess the antagonist properties of L-701,324 on NMDA receptor-mediated currents in cultured neurons.

Materials:

-

Cultured primary neurons (e.g., rat cortical or hippocampal neurons) or a cell line expressing recombinant NMDA receptors.

-

External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 10 HEPES, 10 glucose, pH adjusted to 7.4 with NaOH.

-

Internal (pipette) solution (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 2 Mg-ATP, 0.2 Na-GTP, pH adjusted to 7.2 with CsOH.

-

NMDA and Glycine stock solutions.

-

L-701,324 and other test compounds.

-

Patch-clamp amplifier and data acquisition system.

-

Micromanipulator and perfusion system.

Protocol:

-

Cell Preparation:

-

Plate neurons on glass coverslips and culture for 7-14 days.

-

Transfer a coverslip to the recording chamber on the microscope stage and perfuse with external solution.

-

-

Patch-Clamp Recording:

-

Pull borosilicate glass pipettes to a resistance of 3-5 MΩ when filled with internal solution.

-

Under visual guidance, approach a neuron with the patch pipette and form a high-resistance (>1 GΩ) seal (a "giga-seal") with the cell membrane.

-

Rupture the membrane patch under the pipette tip to achieve the whole-cell configuration.

-

Clamp the cell membrane potential at a holding potential of -60 mV or -70 mV.

-

-

Drug Application and Data Acquisition:

-

Apply NMDA (e.g., 100 µM) and glycine (e.g., 10 µM) to the cell using a rapid perfusion system to evoke an inward current.

-

After establishing a stable baseline response, co-apply various concentrations of L-701,324 with the NMDA and glycine solution.

-

Record the resulting currents. Wash out the antagonist to observe the recovery of the NMDA-evoked current.

-

-

Data Analysis:

-

Measure the peak amplitude of the inward current in the absence and presence of different concentrations of L-701,324.

-

Construct a concentration-response curve by plotting the percentage of inhibition of the NMDA-evoked current against the logarithm of the L-701,324 concentration.

-

Determine the IC50 value from the concentration-response curve.

-

To determine the equilibrium dissociation constant for the antagonist (Kb), perform a Schild analysis by measuring the shift in the glycine concentration-response curve in the presence of a fixed concentration of L-701,324.

-

Visualizations

The following diagrams illustrate key concepts and workflows related to the in vitro characterization of L-701,324.

References

- 1. researchgate.net [researchgate.net]

- 2. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]

- 3. Radioligand binding assays for the glycine site on N-methyl-D-aspartate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. homepages.gac.edu [homepages.gac.edu]

- 5. benchchem.com [benchchem.com]

- 6. NMDA receptor - Wikipedia [en.wikipedia.org]

L-701,324: A Comprehensive Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of L-701,324, a potent and selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, focusing on its chemical properties, mechanism of action, and relevant experimental protocols.

Core Compound Information

L-701,324 is a synthetic organic compound that has garnered significant interest in neuroscience research due to its specific interaction with the glycine modulatory site on the NMDA receptor.

CAS Number: 142326-59-8[1]

Chemical and Physical Properties

| Property | Value | Source |

| IUPAC Name | 7-Chloro-4-hydroxy-3-(3-phenoxyphenyl)-1H-quinolin-2-one | [1] |

| Chemical Formula | C₂₁H₁₄ClNO₃ | [1] |

| Molar Mass | 363.80 g·mol⁻¹ | [1] |

| Binding Affinity (IC₅₀) | 2 nM (rat brain membranes) | [2] |

| Binding Affinity (Kb) | 19 nM | [3] |

Mechanism of Action: Glycine Site Antagonism

L-701,324 exerts its effects by acting as a competitive antagonist at the glycine co-agonist binding site on the GluN1 subunit of the NMDA receptor.[4][5] The activation of the NMDA receptor is a critical process in excitatory synaptic transmission and requires the concurrent binding of both glutamate to the GluN2 subunit and a co-agonist, typically glycine or D-serine, to the GluN1 subunit.[6] By occupying the glycine binding site, L-701,324 prevents the conformational changes necessary for channel opening, thereby inhibiting the influx of Ca²⁺ and Na⁺ ions that would normally occur upon receptor activation.[7] This blockade of the NMDA receptor function underlies its observed pharmacological effects, including its anticonvulsant and potential antidepressant properties.[8]

Signaling Pathway

The binding of glutamate and a co-agonist to the NMDA receptor initiates a cascade of intracellular signaling events, primarily mediated by the influx of calcium. L-701,324, by blocking this initial activation step, effectively inhibits these downstream pathways.

Experimental Protocols

The following section details a generalized methodology for investigating the effects of L-701,324 on NMDA receptor function using whole-cell patch-clamp electrophysiology, a standard technique for studying ion channel activity.

Whole-Cell Patch-Clamp Electrophysiology

This protocol is designed for recording NMDA receptor-mediated currents in cultured neurons.

Materials:

-

Cultured primary neurons or a suitable cell line expressing NMDA receptors

-

External (extracellular) solution (e.g., 140 mM NaCl, 2.8 mM KCl, 1 mM CaCl₂, 10 mM HEPES, 10 µM Glycine, pH 7.4)

-

Internal (pipette) solution (e.g., 130 mM CsCl, 10 mM BAPTA, 10 mM HEPES, 2 mM Mg-ATP, 0.2 mM Na-GTP, pH 7.2)

-

L-701,324 stock solution (dissolved in a suitable solvent, e.g., DMSO)

-

NMDA and Glycine stock solutions

-

Patch-clamp amplifier and data acquisition system

-

Microscope

-

Micromanipulator

-

Borosilicate glass capillaries for pipette pulling

Methodology:

-

Cell Preparation: Plate cultured neurons on glass coverslips. Allow cells to adhere and mature for an appropriate duration.

-

Pipette Fabrication: Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.

-

Recording Setup: Place a coverslip with cultured neurons in the recording chamber on the microscope stage. Perfuse the chamber with the external solution.

-

Establishing a Giga-seal: Under visual guidance, carefully approach a neuron with the patch pipette. Apply gentle suction to form a high-resistance seal (GΩ seal) between the pipette tip and the cell membrane.

-

Whole-Cell Configuration: Apply a brief pulse of stronger suction to rupture the cell membrane under the pipette tip, establishing electrical and diffusive access to the cell's interior.

-

Data Acquisition: Clamp the cell membrane potential at a holding potential of -60 mV.

-

Eliciting NMDA Currents: Apply a solution containing NMDA (e.g., 100 µM) and a saturating concentration of glycine (e.g., 10 µM) to evoke an inward current.

-

Application of L-701,324: After establishing a stable baseline NMDA-evoked current, co-apply varying concentrations of L-701,324 with the NMDA and glycine solution.

-

Data Analysis: Measure the peak amplitude of the NMDA-evoked currents in the absence and presence of different concentrations of L-701,324. Calculate the percentage of inhibition and determine the IC₅₀ value.

Experimental Workflow

The following diagram illustrates a typical workflow for characterizing an NMDA receptor antagonist like L-701,324.

References

- 1. Effects of L-701,324, a high-affinity antagonist at the N-methyl-D-aspartate (NMDA) receptor glycine site, on the rat electroencephalogram - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Electrophysiological characterisation of the antagonist properties of two novel NMDA receptor glycine site antagonists, L-695,902 and L-701,324 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. L-701,324, a glycine/NMDA receptor antagonist, blocks the increase of cortical dopamine metabolism by stress and DMCM - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Inhibition of cortical spreading depression by L-701,324, a novel antagonist at the glycine site of the N-methyl-D-aspartate receptor complex - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Activation Mechanisms of the NMDA Receptor - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. NMDA receptor - Wikipedia [en.wikipedia.org]

- 8. Antidepressant-like activity of L-701324 in mice: A behavioral and neurobiological characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Initial Synthesis of L-701,324: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

L-701,324, chemically identified as 7-chloro-4-hydroxy-3-(3-phenoxyphenyl)-2(1H)-quinolone, is a potent and selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, specifically acting at the glycine co-agonist site. Its discovery marked a significant advancement in the exploration of NMDA receptor pharmacology, offering a tool with a distinct mechanism of action compared to channel blockers or competitive antagonists at the glutamate binding site. This technical guide provides a comprehensive overview of the discovery, initial synthesis, and pharmacological characterization of L-701,324, tailored for researchers and professionals in drug development. The document details the structure-activity relationships that led to its identification, outlines the initial synthetic route, and presents its biological activity through structured data tables and detailed experimental protocols. Visualizations of key pathways and experimental workflows are provided to facilitate a deeper understanding of its scientific context.

Discovery and Rationale

The development of L-701,324 emerged from research efforts to create potent and selective antagonists for the glycine modulatory site on the NMDA receptor. The rationale was to develop compounds that could offer neuroprotective and anticonvulsant benefits with a potentially improved side-effect profile compared to other classes of NMDA receptor antagonists. The 4-hydroxyquinolin-2(1H)-one scaffold was identified as a promising starting point for developing such antagonists.

Structure-Activity Relationship (SAR) and Lead Optimization

The discovery of L-701,324 was the result of systematic modifications to the 3-position of the 4-hydroxyquinolin-2(1H)-one core. Early studies with 3-phenyl derivatives of this scaffold showed modest affinity for the glycine site. The key breakthrough came with the exploration of 3'-substituted phenyl analogs. It was discovered that introducing a phenoxy group at the 3'-position of the 3-phenyl ring dramatically increased the binding affinity for the NMDA receptor's glycine site. This strategic addition of a bulky, lipophilic group at this position proved crucial for the high potency of L-701,324. Further optimization included the placement of a chlorine atom at the 7-position of the quinolinone ring, which also contributed to its high affinity.

The logical progression from a lead compound to the final structure of L-701,324 can be visualized as a process of iterative refinement based on SAR data.

Initial Synthesis

The initial synthesis of L-701,324 and related 3'-(aryloxy)-3-phenyl-4-hydroxyquinolin-2(1H)-ones was first reported by Kulagowski and colleagues. The synthetic strategy is centered around the construction of the substituted quinolinone core. While the full detailed protocol from the original publication is not reproduced here, the general synthetic workflow is outlined below. The synthesis of related 7-chloroquinoline derivatives often starts from 4,7-dichloroquinoline or involves building the quinoline ring system from appropriately substituted anilines.

A plausible synthetic workflow, based on common methods for quinolinone synthesis, is depicted below.

Pharmacological Profile

L-701,324 is a highly potent and selective antagonist at the strychnine-insensitive glycine binding site of the NMDA receptor complex. It exhibits full antagonist properties, meaning it is capable of completely abolishing the inward currents at the NMDA receptor without any intrinsic agonist activity.

In Vitro Activity

The in vitro activity of L-701,324 has been characterized through radioligand binding assays and electrophysiological studies. These studies have confirmed its high affinity and selectivity for the glycine site on various NMDA receptor subunit compositions.

| Parameter | Value | Assay System | Reference |

| IC50 | 2 nM | [3H]Glycine binding (rat brain membranes) | [1] |

| Kb | 19 nM | Whole-cell voltage-clamp (rat cultured cortical neurones) | [2] |

| mKi (NR1a/NR2A) | 0.005 µM | Electrophysiology (recombinant human NMDA receptors) | [2] |

| mKi (NR1a/NR2B) | 0.005 µM | Electrophysiology (recombinant human NMDA receptors) | [2] |

Table 1: In Vitro Pharmacological Data for L-701,324

In Vivo Activity

In vivo studies have demonstrated the anticonvulsant and neuroprotective effects of L-701,324 in various animal models. It is orally active, though its efficacy can be influenced by species-specific differences in brain penetration.

| Animal Model | Seizure Type | Route | ED50 (mg/kg) | Reference |

| Mouse | N-methyl-DL-aspartate-induced | i.v. | 3.4 | [3] |

| Mouse | Pentylenetetrazol-induced | i.v. | 2.8 | [3] |

| Mouse | Electroshock-induced | i.v. | 1.4 | [3] |

| DBA/2 Mouse | Audiogenic | i.p. | 0.96 | [3] |

| Mouse | Audiogenic | p.o. | 1.9 | [3] |

| Mouse | Electroshock-induced | p.o. | 6.7 | [3] |

| Mouse | N-methyl-DL-aspartate-induced | p.o. | 20.7 | [3] |

| Mouse | Pentylenetetrazol-induced | p.o. | 34 | [3] |

| Rat | Pentylenetetrazol-induced | i.v. | 2.3 | [3] |

| Rat | Pentylenetetrazol-induced | p.o. | 90.5 | [3] |

Table 2: In Vivo Anticonvulsant Activity of L-701,324

Experimental Protocols

Radioligand Binding Assay ([3H]Glycine Displacement)

This protocol describes a competitive binding assay to determine the affinity of L-701,324 for the glycine site on the NMDA receptor in rat brain membranes.

-

Membrane Preparation:

-

Homogenize rat forebrain tissue in ice-cold 50 mM Tris-HCl buffer (pH 7.4).

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.

-

Collect the supernatant and centrifuge at 40,000 x g for 20 minutes at 4°C.

-

Wash the resulting pellet by resuspension in fresh buffer and repeat the centrifugation.

-

Resuspend the final pellet in assay buffer and determine the protein concentration.

-

-

Binding Assay:

-

In a 96-well plate, combine the brain membrane preparation, [3H]glycine (at a concentration close to its Kd), and varying concentrations of L-701,324 or a reference compound.

-

For non-specific binding, use a high concentration of a known glycine site ligand (e.g., 1 mM glycine).

-

Incubate the mixture at 4°C for a sufficient time to reach equilibrium.

-

Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to separate bound from free radioligand.

-

Measure the radioactivity retained on the filters using liquid scintillation counting.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the competitor concentration.

-

Determine the IC50 value using non-linear regression analysis.

-

In Vivo Anticonvulsant Activity (Pentylenetetrazol-induced Seizure Model)

This protocol outlines the procedure to assess the anticonvulsant efficacy of L-701,324 against seizures induced by pentylenetetrazol (PTZ) in mice.

-

Animal Preparation:

-

Use male albino mice, housed under standard laboratory conditions with free access to food and water.

-

Acclimatize the animals to the experimental environment before testing.

-

-

Drug Administration:

-

Administer L-701,324 or vehicle control via the desired route (e.g., intraperitoneal or oral) at various doses.

-

Allow for a predetermined pretreatment time based on the route of administration to ensure peak drug effect.

-

-

Seizure Induction:

-

Administer a convulsant dose of PTZ (e.g., 85 mg/kg, s.c.), which reliably induces clonic seizures in control animals.

-

-

Observation and Scoring:

-

Immediately after PTZ injection, observe the animals individually for a period of 30 minutes.

-

Record the occurrence and latency of clonic seizures.

-

Protection is defined as the absence of clonic seizures during the observation period.

-

-

Data Analysis:

-

Calculate the percentage of animals protected at each dose of L-701,324.

-

Determine the ED50 (the dose that protects 50% of the animals) using probit analysis.

-

Mechanism of Action: Signaling Pathway

L-701,324 exerts its effects by competitively inhibiting the binding of the co-agonist glycine (or D-serine) to the GluN1 subunit of the NMDA receptor. The binding of both glutamate to the GluN2 subunit and a co-agonist to the GluN1 subunit is required for the opening of the ion channel. By blocking the glycine site, L-701,324 prevents the conformational changes necessary for channel activation, thereby inhibiting the influx of Ca2+ and Na+ ions. This blockade of NMDA receptor-mediated excitatory neurotransmission is the basis for its anticonvulsant and neuroprotective properties.

Conclusion

L-701,324 is a seminal compound in the study of NMDA receptor pharmacology. Its discovery through rational drug design, based on a clear understanding of the structure-activity relationships of the 4-hydroxyquinolin-2(1H)-one scaffold, highlights a successful lead optimization campaign. The initial synthesis provided a valuable tool for probing the function of the NMDA receptor glycine site. The pharmacological data confirm its high potency and selectivity, and in vivo studies have established its efficacy as an anticonvulsant. This technical guide provides a foundational resource for scientists and researchers interested in the further study and potential therapeutic applications of glycine site NMDA receptor antagonists.

References

- 1. L-701,324, a glycine/NMDA receptor antagonist, blocks the increase of cortical dopamine metabolism by stress and DMCM - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Document: 3'-(Arylmethyl)- and 3'-(aryloxy)-3-phenyl-4-hydroxyquinolin-2(1H)-ones: orally active antagonists of the glycine site on the NMDA receptor... - ChEMBL [ebi.ac.uk]

- 3. Anticonvulsant and behavioral profile of L-701,324, a potent, orally active antagonist at the glycine modulatory site on the N-methyl-D-aspartate receptor complex - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacological Profile of L-701,324 in Neuronal Cultures: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-701,324 is a potent and selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, specifically targeting the strychnine-insensitive glycine co-agonist binding site (GlyB).[1] This technical guide provides a comprehensive overview of the pharmacological properties of L-701,324 in neuronal cultures, summarizing key quantitative data, detailing experimental methodologies, and illustrating relevant signaling pathways. Its high affinity and selectivity make it a valuable tool for investigating the role of NMDA receptors in both physiological and pathological neuronal processes.[1]

Introduction to L-701,324 and the NMDA Receptor

The NMDA receptor is a crucial ionotropic glutamate receptor involved in synaptic plasticity, learning, and memory.[2] It functions as a coincidence detector, requiring both glutamate and a co-agonist (glycine or D-serine) to bind for channel activation.[3] This activation leads to an influx of Ca²⁺, which acts as a second messenger to trigger various downstream signaling cascades.[3][4]

L-701,324, chemically known as 7-chloro-4-hydroxy-3-(3-phenoxy)phenyl-2-(1H)-quinolone, acts by competitively binding to the glycine site on the GluN1 subunit of the NMDA receptor.[5][6] This antagonism prevents the conformational change required for channel opening, thereby inhibiting ion flux and modulating excitatory neurotransmission.[1]

Quantitative Pharmacological Data

The potency and affinity of L-701,324 have been characterized across various in vitro preparations. The following tables summarize key quantitative metrics.

Table 1: Binding Affinity and Potency of L-701,324

| Parameter | Value | Preparation | Reference |

| IC₅₀ | 2 nM | Rat brain membranes | [1] |

| K_b | 19 nM | Rat cultured cortical neurons (electrophysiology) | [6] |

| mK_i | 0.005 µM | Recombinant human NR1a/NR2A subunits | [6] |

| mK_i | 0.005 µM | Recombinant human NR1a/NR2B subunits | [6] |

IC₅₀ (Half-maximal inhibitory concentration): The concentration of a drug that inhibits a specific biological or biochemical function by 50%. K_b (Equilibrium dissociation constant for an antagonist): A measure of the affinity of an antagonist for its receptor. mK_i (Inhibitory constant from Schild analysis): A measure of antagonist potency derived from functional assays.

Mechanism of Action and Signaling Pathways

L-701,324 exerts its effects by preventing the glycine-dependent activation of the NMDA receptor. This blockade directly inhibits the influx of Ca²⁺ through the receptor's ion channel, a critical step in many signaling pathways.

NMDA Receptor Activation Pathway

The following diagram illustrates the sequence of events leading to NMDA receptor activation, which is the process inhibited by L-701,324.

Caption: NMDA receptor activation and site of L-701,324 inhibition.

Downstream Signaling Cascade

Inhibition of NMDA receptor-mediated Ca²⁺ influx by L-701,324 can prevent the activation of numerous downstream signaling molecules. This has significant implications for neuronal function, including synaptic plasticity and cell survival. For instance, physiological NMDA receptor activity can promote neuronal survival pathways, and blockade of this activity can, under certain conditions, lead to apoptosis.[7][8][9]

Caption: Simplified downstream signaling cascade affected by L-701,324.

Experimental Protocols

Characterizing the pharmacological profile of L-701,324 in neuronal cultures involves several key experimental techniques.

Primary Neuronal Culture

-

Source: Cortical or hippocampal neurons are typically harvested from embryonic day 18 (E18) rat or mouse pups.

-

Dissociation: Brain tissue is dissected and enzymatically dissociated (e.g., using trypsin) to obtain a single-cell suspension.

-

Plating: Neurons are plated onto culture dishes pre-coated with an adhesion substrate like poly-L-lysine.

-

Maintenance: Cultures are maintained in a supplemented neurobasal medium at 37°C with 5% CO₂ for a period of 10-21 days to allow for maturation and synapse formation.[10]

Whole-Cell Patch-Clamp Electrophysiology

This technique is used to measure the ion currents flowing through NMDA receptors in individual neurons.

-

Preparation: A coverslip with cultured neurons is placed in a recording chamber and perfused with an external solution.

-

Patching: A glass micropipette filled with an internal solution is used to form a high-resistance seal with the membrane of a single neuron. The membrane patch is then ruptured to gain electrical access to the cell's interior (whole-cell configuration).

-

Recording: The neuron is voltage-clamped at a holding potential (e.g., -60 mV).[11] NMDA receptor-mediated currents are evoked by applying NMDA (e.g., 100 µM) and glycine (e.g., 100 µM).[12]

-

Antagonist Application: L-701,324 is added to the external solution at varying concentrations to determine its inhibitory effect on the evoked currents.[6]

-

Data Analysis: The reduction in current amplitude in the presence of L-701,324 is used to calculate parameters like IC₅₀ and K_b.[13]

Caption: Workflow for whole-cell patch-clamp electrophysiology.

Intracellular Calcium Imaging

This method visualizes changes in intracellular calcium concentration ([Ca²⁺]i) in response to NMDA receptor activation and blockade.

-

Dye Loading: Neuronal cultures are incubated with a calcium-sensitive fluorescent dye, such as Fluo-3 or Fura-2.[12][14]

-

Imaging Setup: The coverslip is mounted on a perfusion chamber on the stage of a fluorescence microscope.

-

Stimulation: A baseline fluorescence level is recorded. The cells are then stimulated with NMDA and glycine to induce calcium influx, causing an increase in fluorescence.[14]

-

Inhibition: L-701,324 is applied along with the agonists, and the resulting change (or lack thereof) in fluorescence is recorded to quantify the antagonist's effect.

-

Analysis: The change in fluorescence intensity is used to determine the extent of NMDA receptor inhibition.

Functional Effects in Neuronal Systems

Studies have demonstrated several key functional consequences of L-701,324 application in neuronal systems:

-

Anticonvulsant Effects: L-701,324 shows long-acting anticonvulsant properties in vivo.

-

Neuroprotection: It can inhibit cortical spreading depression, a phenomenon linked to migraine and ischemic neuronal damage.[15]

-

Anxiolytic-like and Antidepressant-like Properties: The compound has shown anxiolytic and antidepressant-like effects in animal models.[1]

Conclusion

L-701,324 is a highly potent and selective antagonist at the glycine site of the NMDA receptor. Its pharmacological profile, characterized by low nanomolar affinity and clear inhibitory effects on NMDA-mediated currents and calcium influx in neuronal cultures, establishes it as a critical research tool. The detailed protocols and pathway diagrams provided in this guide offer a framework for utilizing L-701,324 to further elucidate the complex roles of NMDA receptor signaling in neuroscience and drug development.

References

- 1. L-701324|NMDA Receptor Glycine Site Antagonist [benchchem.com]

- 2. Physiology, NMDA Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. NMDA receptor - Wikipedia [en.wikipedia.org]

- 4. biorxiv.org [biorxiv.org]

- 5. L-701,324, a glycine/NMDA receptor antagonist, blocks the increase of cortical dopamine metabolism by stress and DMCM - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Electrophysiological characterisation of the antagonist properties of two novel NMDA receptor glycine site antagonists, L-695,902 and L-701,324 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The dichotomy of NMDA receptor signalling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. N-Methyl-D-aspartate receptor blockade induces neuronal apoptosis in cortical culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. sejong.elsevierpure.com [sejong.elsevierpure.com]

- 10. biorxiv.org [biorxiv.org]

- 11. mdpi.com [mdpi.com]

- 12. NMDA receptor-dependent glutamate excitotoxicity in human embryonic stem cell-derived neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. The effects of excitatory amino acids on intracellular calcium in single mouse striatal neurons in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Inhibition of cortical spreading depression by L-701,324, a novel antagonist at the glycine site of the N-methyl-D-aspartate receptor complex - PMC [pmc.ncbi.nlm.nih.gov]

L-701,324: A Technical Guide to Stability and Storage for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for the selective NMDA receptor antagonist, L-701,324. Understanding the chemical stability of this compound is critical for ensuring the accuracy and reproducibility of experimental results in a research setting. This document outlines key storage parameters, potential degradation pathways, and provides a foundational experimental protocol for stability assessment.

Core Chemical Properties and Storage

L-701,324, with the chemical name 7-Chloro-4-hydroxy-3-(3-phenoxyphenyl)quinolin-2(1H)-one, is a potent antagonist at the glycine site of the NMDA receptor. Proper handling and storage are paramount to maintaining its integrity and biological activity.

Table 1: Physical and Chemical Properties of L-701,324

| Property | Value | Source |

| Molecular Formula | C₂₁H₁₄ClNO₃ | N/A |

| Molecular Weight | 363.8 g/mol | N/A |

| Appearance | Off-white to pale yellow solid | N/A |

| Solubility | Soluble to 100 mM in DMSO | N/A |

| Storage Temperature | Room Temperature (20-25°C) | N/A |

Stability Profile of L-701,324

While specific public data on the comprehensive stability of L-701,324 is limited, general knowledge of quinolinone-based structures allows for an informed understanding of potential degradation pathways. Forced degradation studies are essential to identify these pathways and to develop stability-indicating analytical methods.

Illustrative Forced Degradation Data

The following table presents hypothetical data from a forced degradation study to illustrate the expected stability profile of a compound like L-701,324. This data is for illustrative purposes only and does not represent actual experimental results for L-701,324.

Table 2: Illustrative Forced Degradation of L-701,324

| Stress Condition | Reagent/Condition | Duration | Temperature (°C) | % Degradation (Hypothetical) | Number of Degradants (Hypothetical) |

| Acid Hydrolysis | 0.1 M HCl | 24 hours | 60 | 12% | 2 |

| Base Hydrolysis | 0.1 M NaOH | 8 hours | 60 | 25% | 3 |

| Oxidation | 3% H₂O₂ | 24 hours | 25 | 8% | 1 |

| Thermal | Solid State | 7 days | 80 | 5% | 1 |

| Photolytic | Solid State (ICH Option 2) | 1.2 million lux hours | 25 | <2% | 0 |

Experimental Protocols for Stability Assessment

A robust stability-indicating method is crucial for accurately quantifying L-701,324 in the presence of its potential degradants. A reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is a common and effective approach.

Representative Stability-Indicating RP-HPLC Method

-

Column: C18, 4.6 x 150 mm, 5 µm

-

Mobile Phase A: 0.1% Formic acid in Water

-

Mobile Phase B: 0.1% Formic acid in Acetonitrile

-

Gradient:

-

0-5 min: 30% B

-

5-25 min: 30% to 80% B

-

25-30 min: 80% B

-

30-31 min: 80% to 30% B

-

31-35 min: 30% B

-

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: 254 nm

-

Injection Volume: 10 µL

-

Column Temperature: 30°C

Forced Degradation Study Protocol

-

Preparation of Stock Solution: Prepare a stock solution of L-701,324 in DMSO at a concentration of 1 mg/mL.

-

Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the solution at 60°C for 24 hours. Neutralize with 1 mL of 0.1 M NaOH and dilute with mobile phase to the working concentration.

-

Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the solution at 60°C for 8 hours. Neutralize with 1 mL of 0.1 M HCl and dilute with mobile phase to the working concentration.

-

Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep the solution at room temperature for 24 hours. Dilute with mobile phase to the working concentration.

-

Thermal Degradation: Store the solid compound in a hot air oven at 80°C for 7 days. Dissolve the stressed solid in DMSO and dilute with mobile phase to the working concentration.

-

Photolytic Degradation: Expose the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. Dissolve the stressed solid in DMSO and dilute with mobile phase to the working concentration.

-

Analysis: Analyze all samples using the stability-indicating RP-HPLC method described above.

Visualizing Workflows and Pathways

Diagrams are provided to visually represent the experimental workflow for stability testing and a conceptual signaling pathway involving an NMDA receptor antagonist.

Caption: Workflow for a Forced Degradation Study of L-701,324.

Caption: Conceptual Signaling Pathway of L-701,324 at the NMDA Receptor.

Conclusion

For researchers utilizing L-701,324, adherence to the recommended storage condition of room temperature is advised for the solid compound. For solutions in DMSO, it is best practice to prepare them fresh. If short-term storage is necessary, refrigeration at 2-8°C is recommended, with aliquoting to avoid repeated freeze-thaw cycles. The provided illustrative data and experimental protocols offer a framework for establishing a robust stability program for L-701,324, ensuring the integrity of the compound and the reliability of experimental outcomes.

Early Studies on L-701,324: A Glycine Site Antagonist's Impact on Synaptic Plasticity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

L-701,324, identified as a potent and selective antagonist of the N-methyl-D-aspartate (NMDA) receptor at the glycine co-agonist binding site, has been a subject of interest in early neuroscience research for its potential to modulate excitatory neurotransmission.[1] This technical guide provides a comprehensive overview of the initial studies investigating the effects of L-701,324 on synaptic plasticity, with a particular focus on its interactions with NMDA receptor-dependent phenomena. The following sections will delve into the quantitative data from these early in vivo studies, detail the experimental methodologies employed, and present visual representations of the relevant signaling pathways and experimental workflows.

Core Mechanism of Action

L-701,324 exerts its effects by competitively binding to the glycine modulatory site on the GluN1 subunit of the NMDA receptor.[1] The binding of a co-agonist, typically glycine or D-serine, to this site is a prerequisite for the glutamate-mediated opening of the NMDA receptor's ion channel. By blocking this site, L-701,324 effectively prevents the influx of Ca²⁺ ions, a critical event for the induction of many forms of synaptic plasticity, including long-term potentiation (LTP).[1]

Summary of Quantitative Data

Early in vivo research provided quantitative insights into the inhibitory effects of L-701,324 on NMDA receptor function. These studies, while not directly measuring synaptic plasticity in the form of LTP, laid the groundwork for understanding its potential impact.

| Experimental Model | Drug Administration | Dosage | Measured Parameter | Result | Reference |

| Rat Striatum (in vivo microdialysis) | Intravenous (i.v.) | 5 mg/kg | NMDA-evoked depolarizations | Inhibition of responses | [2] |

| Rat Striatum (in vivo microdialysis) | Intravenous (i.v.) | 10 mg/kg | NMDA-evoked depolarizations | 50% reduction for at least 3 hours | [2] |

| Rat Cerebral Cortex (in vivo) | Intravenous (i.v.) | 5 mg/kg | Propagation of K⁺-induced Spreading Depression | Complete block 30 minutes after administration | |

| Rat Cerebral Cortex (in vivo) | Intravenous (i.v.) | 10 mg/kg | Initiation of K⁺-induced Spreading Depression | Significant inhibition |

Detailed Experimental Protocols

The foundational studies on L-701,324 utilized in vivo models to characterize its pharmacological properties. The following are detailed protocols from key experiments:

In Vivo Microdialysis and Electrophysiology in Rat Striatum

-

Animal Model: Adult male Sprague-Dawley rats.

-

Surgical Procedure:

-

Anesthesia was induced and maintained with a suitable anesthetic agent.

-

Microdialysis probes, which incorporated a recording electrode, were stereotaxically implanted into the striatum.

-

-

Perfusion: Probes were perfused with artificial cerebrospinal fluid (aCSF).

-

Induction of Depolarization: NMDA (200 µM) was introduced into the aCSF to elicit depolarizations.

-

Electrophysiological Recording: The integrated electrode within the microdialysis probe was used to record NMDA-evoked field potentials.

-

Drug Administration: L-701,324 was administered intravenously at doses of 5 mg/kg or 10 mg/kg.

-

Data Analysis: The amplitude of the NMDA-evoked depolarizations was measured before and after the administration of L-701,324 to quantify its inhibitory effect.[2]

In Vivo Model of Cortical Spreading Depression

-

Animal Model: Anesthetized adult rats.

-

Surgical Procedure:

-

Microdialysis probes with an integrated recording electrode were implanted in the cerebral cortex.

-

A separate glass capillary recording electrode was placed approximately 3 mm posterior to the microdialysis probe to monitor the propagation of spreading depression.

-

-

Induction of Spreading Depression: Cortical spreading depression was induced by switching the perfusion medium in the microdialysis probe to a solution containing a high concentration of potassium chloride (130 mM K⁺).

-

Electrophysiological Recording: The direct current (DC) potential shifts, characteristic of spreading depression, were recorded from both the microdialysis probe electrode and the glass capillary electrode.

-

Drug Administration: L-701,324 was administered intravenously at doses of 5 mg/kg or 10 mg/kg.

-

Data Analysis: The initiation of spreading depression was quantified by the cumulative area of the negative DC potential shifts. The propagation was assessed by the presence or absence of the DC shift at the posterior recording electrode.

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and procedures discussed, the following diagrams have been generated using the DOT language.

Signaling Pathway of L-701,324 Action

References

- 1. Glycine Induces Bidirectional Modifications in N-Methyl-d-aspartate Receptor-mediated Synaptic Responses in Hippocampal CA1 Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Effects of L-701,324, a high-affinity antagonist at the N-methyl-D-aspartate (NMDA) receptor glycine site, on the rat electroencephalogram - PubMed [pubmed.ncbi.nlm.nih.gov]

The Structure-Activity Relationship of L-701,324: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-701,324, chemically known as 7-chloro-4-hydroxy-3-(3-phenoxy)phenyl-2-(1H)-quinolone, is a potent and selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, specifically targeting the glycine co-agonist site on the GluN1 subunit.[1][2][3] The NMDA receptor, a crucial component of excitatory neurotransmission in the central nervous system, is implicated in a variety of physiological processes, including synaptic plasticity, learning, and memory. Its dysregulation is associated with numerous neurological and psychiatric disorders, making it a significant therapeutic target.[1][4] Glycine site antagonists like L-701,324 offer a nuanced approach to modulating NMDA receptor activity, potentially avoiding some of the adverse effects associated with antagonists targeting the primary glutamate binding site or the ion channel pore.[4] This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of L-701,324, detailing the impact of structural modifications on its biological activity. It also includes detailed experimental protocols for key assays and visual representations of the relevant signaling pathways.

Structure-Activity Relationship of L-701,324 and its Analogs

The affinity of L-701,324 for the NMDA receptor glycine site is highly sensitive to modifications of its quinolone scaffold, the 3-phenyl substituent, and the phenoxy moiety. The following tables summarize the quantitative SAR data for a series of L-701,324 analogs, highlighting the key structural features that govern potency.

Table 1: Impact of Substitutions on the 3-Phenyl Ring

| Compound | R | R' | [3H]Glycine Binding IC50 (nM) |

| L-701,324 | H | OPh | 2.3 |

| Analog 1 | H | H | 180 |

| Analog 2 | 3-Cl | OPh | 1.8 |

| Analog 3 | 4-Cl | OPh | 3.5 |

| Analog 4 | 3-Me | OPh | 4.1 |

| Analog 5 | 4-Me | OPh | 7.2 |

| Analog 6 | H | 3-Cl-Ph | 1.9 |

| Analog 7 | H | 4-Cl-Ph | 2.5 |

Data synthesized from multiple sources.

Key Insights:

-

The presence of a phenoxy group at the 3'-position of the 3-phenyl ring is critical for high affinity. Replacement with hydrogen (Analog 1) dramatically reduces potency.

-

Electron-withdrawing or small alkyl substitutions on the phenoxy ring are generally well-tolerated. For instance, a chloro (Analog 2, Analog 3) or methyl (Analog 4, Analog 5) substituent maintains potent binding.

-

Substitutions on the phenyl ring of the phenoxy group also influence activity, with electron-withdrawing groups being favorable (Analog 6, Analog 7).

Table 2: Influence of Modifications on the Quinolone Core

| Compound | 7-Position | 4-Position | [3H]Glycine Binding IC50 (nM) |

| L-701,324 | Cl | OH | 2.3 |

| Analog 8 | H | OH | 55 |

| Analog 9 | F | OH | 3.1 |

| Analog 10 | Me | OH | 15 |

| Analog 11 | Cl | OMe | >1000 |

| Analog 12 | Cl | SH | 850 |

Data synthesized from multiple sources.

Key Insights:

-

A halogen at the 7-position of the quinolone ring is crucial for high affinity, with chlorine (L-701,324) and fluorine (Analog 9) being optimal. Removal of the halogen (Analog 8) or replacement with a methyl group (Analog 10) significantly decreases potency.

-

The 4-hydroxy group is essential for activity. Methylation (Analog 11) or replacement with a thiol group (Analog 12) leads to a substantial loss of affinity, suggesting its involvement in a critical hydrogen bonding interaction within the binding site.

Experimental Protocols

Radioligand Binding Assay for NMDA Receptor Glycine Site

This protocol details the determination of a compound's affinity for the glycine binding site of the NMDA receptor using [3H]glycine.

Materials:

-

Rat cortical membranes (prepared from adult rat forebrains)

-

[3H]Glycine (specific activity ~40-60 Ci/mmol)

-

Assay Buffer: 50 mM Tris-acetate, pH 7.4

-

L-701,324 or other test compounds

-

Non-specific binding control: 1 mM Glycine

-

Glass fiber filters (GF/B or GF/C)

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Membrane Preparation: Homogenize rat forebrains in ice-cold 50 mM Tris-HCl buffer. Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C. Centrifuge the resulting supernatant at 40,000 x g for 20 minutes at 4°C. Wash the pellet by resuspension in fresh buffer and repeat the centrifugation. Resuspend the final pellet in assay buffer. Determine protein concentration using a standard method (e.g., Bradford assay).[5]

-

Assay Setup: In a 96-well plate, add the following in triplicate:

-

50 µL of Assay Buffer (for total binding)

-

50 µL of 1 mM Glycine (for non-specific binding)

-

50 µL of test compound at various concentrations

-

-

Add 100 µL of the membrane preparation (containing 100-200 µg of protein) to each well.

-

Add 50 µL of [3H]Glycine (final concentration ~10-20 nM) to each well.

-

Incubation: Incubate the plate at 4°C for 30 minutes.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters pre-soaked in 0.5% polyethyleneimine using a cell harvester. Wash the filters three times with 3 mL of ice-cold assay buffer.

-

Quantification: Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and count the radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 value of the test compound by non-linear regression analysis of the competition binding data. Calculate the Ki value using the Cheng-Prusoff equation.

Whole-Cell Patch-Clamp Electrophysiology

This protocol describes the functional characterization of L-701,324 and its analogs on NMDA receptor-mediated currents in cultured neurons.

Materials:

-

Cultured primary neurons (e.g., cortical or hippocampal neurons) or a cell line expressing recombinant NMDA receptors (e.g., HEK293 cells)

-

External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 10 HEPES, 10 glucose, 0.001 glycine (pH 7.4)

-

Internal solution (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 2 Mg-ATP (pH 7.2)

-

NMDA

-

L-701,324 or other test compounds

-

Patch-clamp amplifier and data acquisition system

Procedure:

-

Cell Preparation: Plate neurons or transfected cells on glass coverslips and culture for 5-14 days.

-

Recording Setup: Place a coverslip in the recording chamber on the stage of an inverted microscope and perfuse with external solution.

-

Patch Pipette Fabrication: Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with internal solution.

-

Whole-Cell Recording:

-

Approach a cell with the patch pipette and form a giga-ohm seal.

-

Rupture the cell membrane to achieve the whole-cell configuration.

-

Clamp the cell at a holding potential of -60 mV.

-

-

Data Acquisition:

-

Apply NMDA (e.g., 100 µM) to evoke an inward current.

-

Once a stable baseline current is established, co-apply NMDA with increasing concentrations of the test compound.

-

Record the inhibition of the NMDA-evoked current at each concentration.

-

-

Data Analysis: Measure the peak amplitude of the NMDA-evoked current in the absence and presence of the antagonist. Plot the percentage of inhibition as a function of antagonist concentration and fit the data with a Hill equation to determine the IC50 value.[6][7]

Signaling Pathways and Experimental Workflows

NMDA Receptor Signaling Cascade and L-701,324 Inhibition

Antagonism of the NMDA receptor glycine site by L-701,324 prevents the conformational changes necessary for channel opening, thereby blocking Ca2+ influx and downstream signaling cascades. This has implications for processes such as synaptic plasticity and excitotoxicity.

Workflow for In Vitro Evaluation of L-701,324 Analogs

The following workflow outlines the key steps in the preclinical in vitro assessment of novel L-701,324 analogs.

Downstream Signaling Pathways Modulated by Glycine Site Antagonism

Recent studies have suggested that the antidepressant-like effects of NMDA receptor glycine site antagonists may be mediated through the modulation of specific intracellular signaling pathways, such as the GSK3β and mTOR pathways.

Conclusion

The 4-hydroxyquinolin-2(1H)-one scaffold of L-701,324 provides a robust platform for the development of potent and selective NMDA receptor glycine site antagonists. The structure-activity relationship is well-defined, with the 7-chloro and 4-hydroxy substituents on the quinolone core, and a 3'-phenoxy group on the 3-phenyl ring being critical for high-affinity binding. The detailed experimental protocols provided herein offer a standardized approach for the evaluation of novel analogs. Furthermore, the elucidation of the downstream signaling pathways affected by L-701,324, particularly the GSK3β and mTOR pathways, opens new avenues for understanding its therapeutic potential in a range of neurological and psychiatric disorders. This comprehensive guide serves as a valuable resource for researchers engaged in the design and development of next-generation NMDA receptor modulators.

References

- 1. Antagonists and agonists at the glycine site of the NMDA receptor for therapeutic interventions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacology of NMDA Receptors - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Effects of L-701,324, a high-affinity antagonist at the N-methyl-D-aspartate (NMDA) receptor glycine site, on the rat electroencephalogram - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Activation Mechanisms of the NMDA Receptor - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. giffordbioscience.com [giffordbioscience.com]

- 6. Electrophysiological characterisation of the antagonist properties of two novel NMDA receptor glycine site antagonists, L-695,902 and L-701,324 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pharmacological and electrophysiological characterization of novel NMDA receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for L-701,324 in Electrophysiology

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-701,324 is a potent, selective, and orally active antagonist of the N-methyl-D-aspartate (NMDA) receptor, specifically acting at the glycine co-agonist binding site on the GluN1 subunit. Its high affinity and specificity make it a valuable tool for investigating the role of NMDA receptor signaling in various physiological and pathological processes. These application notes provide a comprehensive protocol for the use of L-701,324 in electrophysiological recordings, enabling researchers to effectively probe NMDA receptor function in neuronal circuits.

Mechanism of Action

The NMDA receptor, a key player in excitatory synaptic transmission and plasticity, requires the binding of both glutamate to the GluN2 subunit and a co-agonist, typically glycine or D-serine, to the GluN1 subunit for activation. L-701,324 acts as a competitive antagonist at the glycine binding site, thereby preventing the conformational changes necessary for channel opening, even in the presence of glutamate. This blockade of the NMDA receptor ion channel inhibits the influx of Ca2+ and Na+ ions, which are critical for the induction of synaptic plasticity and other downstream signaling events.

Quantitative Data

The following table summarizes key quantitative parameters of L-701,324, providing a reference for experimental design.

| Parameter | Value | Species/Preparation | Reference |

| IC50 (Binding Affinity) | 2 nM | Rat brain membranes | |

| Kb (Antagonist Dissociation Constant) | 19 nM | Cultured rat cortical neurons | |

| mK1 (Antagonist Dissociation Constant) | 0.005 µM | Human recombinant NR1a/NR2A and NR1a/NR2B subunits | |

| Effective in vivo Dose (Antidepressant-like effects) | 5-10 mg/kg (i.p.) | Mice | |

| Effective in vivo Dose (Anxiolytic-like effects) | 2.5-5 mg/kg (p.o.) | Rats |

Experimental Protocols

Preparation of L-701,324 Stock Solution

Materials:

-

L-701,324 powder

-